

Application Notes and Protocols: Mass Spectrometry Fragmentation of Pentyl Valerate

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Compound of Interest		
Compound Name:	Pentyl valerate	
Cat. No.:	B1667271	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Pentyl valerate (amyl pentanoate) is an ester known for its characteristic apple or pineapple-like aroma, finding use in the food and fragrance industries. Its chemical formula is C10H20O2, with a molecular weight of 172.26 g/mol .[1][2][3] Understanding its fragmentation pattern under mass spectrometry is crucial for its identification and quantification in various matrices. This document provides detailed application notes on the electron ionization (EI) mass spectrometry fragmentation of **pentyl valerate**, including experimental protocols and a visualization of the fragmentation pathway.

Data Presentation: Quantitative Fragmentation Data

The mass spectrum of **pentyl valerate** is characterized by several key fragment ions. The quantitative data, including the mass-to-charge ratio (m/z) and relative intensity, are summarized in the table below. This data is compiled from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.[1][2]



m/z	Relative Intensity (%)	Proposed Fragment Ion
43	57.35 - 57.4	[C3H7]+
57	62.32	[C4H9]+
70	91.90	[C5H10]+ (from McLafferty Rearrangement)
85	99.99 (Base Peak)	[C4H9CO]+ (Acylium ion)
103	82.79	[C4H9CO(OH2)]+

Data sourced from NIST Mass Spectrometry Data Center and PubChem.[1][2]

Experimental Protocols

The following protocol outlines a general procedure for the analysis of **pentyl valerate** using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

1. Sample Preparation:

- Standard Solution: Prepare a stock solution of **pentyl valerate** (CAS No. 2173-56-0) in a volatile organic solvent such as methanol or hexane at a concentration of 1 mg/mL.
- Serial Dilutions: Perform serial dilutions of the stock solution to create working standards at concentrations appropriate for the sensitivity of the instrument (e.g., 1, 5, 10, 25, 50, 100 μg/mL).
- Sample Matrix: For analysis in complex matrices (e.g., food, biological fluids), a suitable
 extraction method such as liquid-liquid extraction (LLE) or solid-phase microextraction
 (SPME) should be employed to isolate the analyte and minimize matrix interference.

2. GC-MS Instrumentation and Conditions:

- Gas Chromatograph: A standard GC system equipped with a split/splitless injector.
- Column: A non-polar or semi-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 μm film thickness), is suitable for separating pentyl valerate.



- Injector Temperature: 250 °C.
- Injection Mode: Splitless or split (e.g., 20:1 split ratio) depending on the sample concentration.
- Injection Volume: 1 μL.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Oven Temperature Program:
 - Initial temperature: 50 °C, hold for 2 minutes.
 - Ramp: Increase to 250 °C at a rate of 10 °C/min.
 - Final hold: Hold at 250 °C for 5 minutes.
- Mass Spectrometer: A quadrupole or ion trap mass spectrometer.
- Ionization Mode: Electron Ionization (EI).
- Ionization Energy: 70 eV.[1]
- Mass Range: Scan from m/z 35 to 300.
- Ion Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.
- Transfer Line Temperature: 280 °C.
- 3. Data Acquisition and Analysis:
- Acquire data in full scan mode to obtain the complete mass spectrum.
- Identify the peak corresponding to **pentyl valerate** based on its retention time.
- Extract the mass spectrum for the identified peak and compare it to a reference library (e.g., NIST, Wiley) for confirmation.



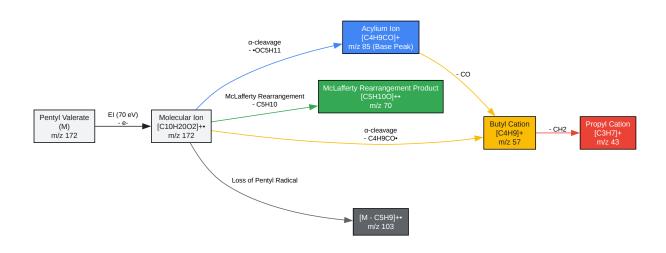
 The fragmentation pattern should be consistent with the data presented in the quantitative data table.

Fragmentation Pathway Visualization

The electron ionization of **pentyl valerate** leads to the formation of a molecular ion (M+•) which is often unstable and undergoes fragmentation. The primary fragmentation pathways for esters include alpha-cleavage and McLafferty rearrangement.[4][5]

- Alpha-Cleavage: This involves the cleavage of the C-C bond adjacent to the carbonyl group, leading to the formation of a stable acylium ion. For **pentyl valerate**, this results in the base peak at m/z 85. Another alpha-cleavage can occur on the other side of the carbonyl group, leading to the loss of the pentoxy group.
- McLafferty Rearrangement: This is a characteristic fragmentation for esters containing a
 gamma-hydrogen on the alkyl chain. It involves the transfer of a hydrogen atom to the
 carbonyl oxygen, followed by the elimination of a neutral alkene molecule. In the case of
 pentyl valerate, this rearrangement produces a prominent ion at m/z 70.

The following diagram illustrates the major fragmentation pathways of **pentyl valerate**.





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Caption: Fragmentation pathway of **pentyl valerate** under electron ionization.

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